tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate
Overview
Description
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is an organic compound with a unique structure that includes a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of cyclopropyl ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl ketone derivatives: Compounds with similar cyclopropyl groups and ketone functionalities.
Carbamic acid esters: Other esters of carbamic acid with different alkyl or aryl groups.
Tert-butyl esters: Compounds with tert-butyl ester groups and varying core structures.
Uniqueness
tert-Butyl (2-cyclopropyl-2-oxoethyl)carbamate is unique due to its combination of a cyclopropyl group, a carbamic acid ester, and a tert-butyl ester. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
PJIXQWIHKHFDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1CC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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